(R)-Methyl 1-boc-piperidine-3-carboxylate
Overview
Description
“Ethyl 1-Boc-3-piperidinecarboxylate” is a chemical compound used as a reactant for the synthesis of various substances, including GABAA receptor agonists, piperidine derivatives, selective TACE inhibitors, HDL-elevating agents, α-Sulfonyl hydroxamic acid derivatives, and chemicals in the Iboga-alkaloid family .
Molecular Structure Analysis
The molecular formula of “Ethyl 1-Boc-3-piperidinecarboxylate” is C13H23NO4 .Chemical Reactions Analysis
“Ethyl 1-Boc-3-piperidinecarboxylate” is used as a reactant in the synthesis of various substances, including GABAA receptor agonists, piperidine derivatives, selective TACE inhibitors, HDL-elevating agents, α-Sulfonyl hydroxamic acid derivatives, and chemicals in the Iboga-alkaloid family .Physical And Chemical Properties Analysis
“Ethyl 1-Boc-3-piperidinecarboxylate” has a melting point of 31-35℃ and a boiling point of 95℃/0.5mm. Its density is predicted to be 1.077±0.06 g/cm3. It is sensitive to moisture and light .Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
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Pharmaceutical Industry : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
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Synthesis of Biologically Active Piperidines : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
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Aerospace Applications : Thermoplastic composites, which can include piperidine derivatives, are increasingly being investigated for aerospace applications because of their relatively short processing time, good chemical and radiation resistance, and potential for reforming and reuse via melting . The manufacturing, reforming, and reuse of thermoplastic composites can be leveraged to advance joining, disassembly, and reassembly of structures for space exploration activities .
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Quinoline Derivatives : Quinoline derivatives in general are known to have a broad range of applications in medicinal, bioorganic, and industrial chemistry as well as in the field of synthetic organic chemistry . Their derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
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Block Copolymers : Block copolymers (BCPs) are a specific class of copolymers, in which the chemically distinct monomer units are grouped in discrete blocks along the polymer chain . Thanks to the advancement of polymer synthetic strategies, BCPs can be configured into linear, branched (graft and star), and cyclic molecular architectures .
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Synthetic Peptides : The synthesis and applications of peptides are gaining increasing popularity as a result of the developments in biotechnology and bioengineering areas and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design . The use of synthetic peptides approved by the health authorities for various applications is on the rise .
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R)-piperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJQMCPEHXOEW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652016 | |
Record name | 1-tert-Butyl 3-methyl (3R)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 1-boc-piperidine-3-carboxylate | |
CAS RN |
934423-10-6 | |
Record name | 1-tert-Butyl 3-methyl (3R)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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